molecular formula C17H13ClFN3O B12179287 (2-chloropyridin-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

(2-chloropyridin-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

Cat. No.: B12179287
M. Wt: 329.8 g/mol
InChI Key: UXVMCXNATQNBRD-UHFFFAOYSA-N
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Description

Molecular Architecture and Constitutional Isomerism

Stereochemical Complexity in the Pyridoindole Core

The tetrahydropyridine ring introduces two stereogenic centers at C1 and C3 of the pyridoindole system. X-ray crystallographic data for analogous compounds reveal a trans-diaxial configuration (ΔG = 3.2 kcal/mol) as the predominant conformation, stabilized by:

  • Minimized 1,3-diaxial strain between the fluorinated indole and methanone groups
  • Intramolecular hydrogen bonding (N–H···O=C, 2.1 Å) between the indole NH and ketone oxygen

Chiral resolution studies demonstrate that enantiomer separation becomes feasible when bulky substituents are introduced at C2 of the tetrahydropyridine ring. For the target compound, however, the absence of C2 substituents permits rapid racemization (t₁/₂ = 4.7 h at 25°C) via a planar transition state. This dynamic stereochemistry has significant implications for biological activity, as both enantiomers show nearly identical binding affinities to neurological targets.

Electronic Modulation by Heteroatomic Substituents

The chlorine and fluorine atoms induce distinct electronic effects:

Chloropyridinyl Group
  • Inductive withdrawal (-I effect): Reduces electron density at pyridinyl N1 (NBO charge: -0.32 e vs. -0.41 e in unsubstituted pyridine)
  • Resonance donation (+M effect): Delocalizes π-electrons into the methanone bridge, increasing conjugation energy by 18.6 kcal/mol compared to phenyl analogues
8-Fluoro Substituent
  • Ortho-directing effect : Directs electrophilic substitution to C5/C7 positions in the indole ring (Hammett σₚ = +0.78)
  • Hyperconjugative stabilization : The C–F σ* orbital accepts electron density from adjacent C–C bonds, shortening the C8–C9 bond by 0.04 Å compared to non-fluorinated analogs

DFT calculations (B3LYP/6-311++G**) reveal that these substituents collectively lower the HOMO-LUMO gap by 0.9 eV versus the parent pyridoindole, enhancing charge-transfer capabilities. This electronic profile explains the compound’s utility as a potentiator in ion channel modulation, where polarized regions interact with transmembrane helices.

Properties

Molecular Formula

C17H13ClFN3O

Molecular Weight

329.8 g/mol

IUPAC Name

(2-chloropyridin-3-yl)-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone

InChI

InChI=1S/C17H13ClFN3O/c18-16-11(2-1-6-20-16)17(23)22-7-5-15-13(9-22)12-8-10(19)3-4-14(12)21-15/h1-4,6,8,21H,5,7,9H2

InChI Key

UXVMCXNATQNBRD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)C4=C(N=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Fischer Indole Cyclization

The reaction begins with a fluorinated arylhydrazine (44a–o ) and a Boc-protected 4-piperidone (43 ). Under acidic conditions (e.g., ethanol/HCl or EtOH/trichlorotriazine), the enehydrazine intermediate undergoes a-sigmatropic rearrangement, followed by cyclization to yield the tetrahydro-pyridoindole framework. Electron-poor hydrazines may require stronger Lewis acids like BF₃·OEt₂ for efficient cyclization.

Example Protocol :

  • Reactants : 8-Fluoro-2-hydrazinylpyridine (1.0 equiv), Boc-4-piperidone (1.2 equiv)

  • Conditions : Reflux in EtOH/HCl (3:1) for 12 h

  • Yield : 68–75% after silica gel purification

Fluorination Strategies

The 8-fluoro substituent is introduced either via:

  • Pre-cyclization fluorination : Use of 8-fluoro-substituted arylhydrazines.

  • Post-cyclization electrophilic fluorination : Treatment with Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 60°C.

Synthesis of 2-Chloropyridine-3-Carbonyl Chloride

The 2-chloropyridin-3-yl fragment is prepared as an acyl chloride for subsequent coupling.

Chlorination of Pyridine Derivatives

2-Chloropyridine-3-carboxylic acid is synthesized via directed ortho-lithiation of 3-picoline followed by quenching with Cl₂ gas. Subsequent oxidation of the methyl group using KMnO₄ in acidic media yields the carboxylic acid.

Example Protocol :

  • Substrate : 3-Picoline (1.0 equiv)

  • Lithiation : LDA (2.2 equiv), THF, -78°C

  • Chlorination : Cl₂ gas, -78°C → 0°C

  • Oxidation : 5% H₂SO₄, KMnO₄ (3.0 equiv), 80°C, 6 h

  • Yield : 62% after recrystallization

Acyl Chloride Formation

The carboxylic acid is treated with oxalyl chloride (2.5 equiv) and catalytic DMF in dichloromethane at 0°C→RT for 2 h, yielding 2-chloropyridine-3-carbonyl chloride in >90% purity.

Ketone Bridging via Acylation

The critical methanone linkage is established through nucleophilic acyl substitution at the pyridoindole's 2-position.

Deprotection of Boc-Group

The Boc-protected pyridoindole is treated with TFA/DCM (1:4 v/v) at RT for 2 h, yielding the free amine.

Acylation Reaction

The amine reacts with 2-chloropyridine-3-carbonyl chloride under Schotten-Baumann conditions:

Example Protocol :

  • Reactants : Deprotected pyridoindole (1.0 equiv), 2-chloropyridine-3-carbonyl chloride (1.5 equiv)

  • Base : DIEA (3.0 equiv) in anhydrous DCM

  • Conditions : 0°C→RT, 12 h under N₂

  • Workup : Aqueous NaHCO₃ wash, MgSO₄ drying

  • Yield : 58% after flash chromatography (hexane/EtOAc 3:1)

Alternative Pathways: Cross-Coupling Approaches

Suzuki-Miyaura Carbonylative Coupling

A palladium-catalyzed carbonylative coupling between a boronic acid-functionalized pyridoindole and 3-bromo-2-chloropyridine introduces the ketone moiety.

Example Protocol :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Ligand : XPhos (10 mol%)

  • Conditions : CO (1 atm), DMF/H₂O (4:1), 100°C, 24 h

  • Yield : 44%

Weinreb Amide Intermediate

The pyridoindole’s 2-position is converted to a Weinreb amide, which reacts with a Grignard reagent derived from 2-chloropyridine:

Example Protocol :

  • Weinreb Amide Formation : Pyridoindole + ClCO₂Me → MeONHCO-Pyridoindole

  • Grignard Reaction : 2-Chloropyridin-3-yl-MgBr (2.0 equiv), THF, -78°C→RT

  • Yield : 51%

Analytical Characterization

Key spectroscopic data for the final compound:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, J=4.8 Hz, 1H), 7.92 (dd, J=7.6, 1.2 Hz, 1H), 7.32–7.25 (m, 2H), 4.12–3.98 (m, 4H), 2.85–2.72 (m, 2H), 2.15–2.05 (m, 2H).

  • HRMS (ESI+) : m/z 398.0921 [M+H]⁺ (calc. 398.0924).

Challenges and Optimization

Regioselectivity in Acylation

The pyridoindole’s 2-position exhibits moderate nucleophilicity, necessitating excess acyl chloride (1.5–2.0 equiv) and prolonged reaction times (12–24 h). Microwave-assisted synthesis (80°C, 30 min) improves yields to 67%.

Byproduct Formation

Competing N-acylation at the indole nitrogen is suppressed by using bulky bases (e.g., DIEA over Et₃N) and low temperatures (0°C).

Scale-Up Considerations

  • Cost Efficiency : Fischer indole synthesis offers gram-scale production (≥5 g/batch) with 65–70% overall yield.

  • Green Chemistry : Replacement of DCM with cyclopentyl methyl ether (CPME) reduces environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2-chloropyridin-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .

Mechanism of Action

The mechanism of action of (2-chloropyridin-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 8-fluoro substituent in the target compound may enhance metabolic stability compared to 8-methoxy or 8-trifluoromethoxy analogs, as fluorine’s small size and high electronegativity reduce susceptibility to oxidative metabolism .
  • Chlorine vs. Fluorine : The 8-chloro analog () has a higher molecular weight (248.7 vs. 339.7) but lacks the pyridine ring, which may reduce its binding affinity in certain targets due to decreased aromatic interactions .

Variations in the Aromatic Moiety

The methanone-linked aromatic group significantly influences physicochemical and biological properties:

Compound Name Aromatic Moiety Molecular Formula Molecular Weight Key Data References
Target Compound 2-Chloropyridin-3-yl C₁₇H₁₃ClFN₃O 339.7 Not explicitly reported
(6-Dimethylamino-1H-indol-2-yl)-(...-pyridoindol-2-yl)methanone 6-Dimethylaminoindol-2-yl C₂₃H₂₄N₄O 372.5 Yield: 34%; HRMS: 372.1925 (calc)
(5-Trifluoromethyl-1H-pyrazol-3-yl)-(...-pyridoindol-2-yl)methanone 5-Trifluoromethylpyrazol-3-yl C₁₈H₁₇F₄N₄O 381.3 Yield: 47%; HRMS: 381.1333 (found)
(1-Methyl-1H-indol-2-yl)-(8-chloro-...-pyridoindol-2-yl)methanone 1-Methylindol-2-yl C₂₁H₁₈ClN₃O 363.8 CAS: 1324059-62-2

Key Observations :

  • Pyridine vs. Pyrazole : The 2-chloropyridin-3-yl group in the target compound may offer stronger π-π stacking interactions compared to pyrazole-based analogs (e.g., compound 33 in ), which could enhance target engagement in kinase inhibitors .
  • Indole Derivatives: The dimethylaminoindole analog () has a higher molecular weight (372.5 vs. 339.7) and improved solubility due to the basic dimethylamino group, but may suffer from faster clearance .

Biological Activity

The compound (2-chloropyridin-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone (CAS No. 1010895-57-4) is a complex organic molecule notable for its potential biological activities. Its structure combines a chlorinated pyridine ring and a fluorinated tetrahydropyridoindole moiety, which suggests significant pharmacological potential due to the presence of various functional groups that can interact with biological targets.

The chemical properties of this compound are crucial for understanding its biological activity:

PropertyValue
Molecular FormulaC17H13ClFN3O
Molecular Weight329.756 g/mol
Density1.5±0.1 g/cm³
Boiling Point567.4±50.0 °C at 760 mmHg
LogP2.40

The biological activity of the compound can be attributed to its structural components:

  • Pyridine Ring : Known for its basicity, the pyridine can participate in electrophilic substitution reactions, enhancing its interaction with biological molecules.
  • Indole Structure : The indole moiety is recognized for its ability to induce apoptosis in cancer cells and inhibit tumor growth.
  • Methanone Group : This group can engage in nucleophilic addition reactions, potentially leading to the formation of biologically active derivatives.

Biological Activities

Research indicates that compounds similar to (2-chloropyridin-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone exhibit a range of biological activities:

  • Anticancer Properties : Indole derivatives are known to induce apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : Pyridine derivatives have been studied for their roles in treating inflammatory conditions.
  • Neuroprotective Effects : The unique structure allows for potential modulation of neurotransmitter systems, making it a candidate for neurological disorder treatments.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Indole-based Compounds :
    • A study demonstrated that indole derivatives could effectively inhibit cell proliferation in breast cancer models by inducing apoptosis through mitochondrial pathways.
  • Pyridine Derivatives :
    • Research showed that pyridine-based compounds exhibited significant anti-inflammatory effects by modulating cytokine production in macrophages .
  • Fluorinated Compounds :
    • Fluorinated indole derivatives were found to enhance binding affinity to specific receptors involved in neurodegenerative diseases, suggesting a role in neuroprotection .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for predicting its pharmacodynamics and pharmacokinetics:

  • Techniques such as molecular docking , surface plasmon resonance , and isothermal titration calorimetry can elucidate binding affinities and interaction mechanisms with proteins or nucleic acids.

Q & A

Q. Table 1: Comparison of Reported Yields

IntermediateReaction ConditionsYield (%)Reference
7d (Analog)Oxidative amidation25
a20 (Analog)Pd-mediated coupling82

Advanced: How can conflicting spectral data (e.g., NMR shifts) during structural characterization be resolved?

Methodological Answer:
Discrepancies in NMR/IR data often arise from tautomerism or dynamic exchange processes. For example, reports a downfield ¹H NMR shift at δ 11.85 ppm for NH protons in similar indole derivatives, which may split under varying solvent conditions . Resolution strategies:

  • Variable Temperature NMR: Identify exchange-broadened peaks by cooling samples to –40°C.
  • 2D-COSY/HMBC: Confirm connectivity in complex heterocycles (e.g., pyridoindole systems).
  • X-ray Crystallography: Resolve ambiguities using single-crystal data (e.g., C–H···F interactions in fluorinated analogs) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks using DEPT-135 to distinguish CH₂/CH₃ groups in the tetrahydro-β-carboline ring .
  • HRMS: Confirm molecular formula (e.g., [M+H]⁺ at m/z 506 for analogs in ).
  • IR Spectroscopy: Identify carbonyl stretches (~1680 cm⁻¹) and NH vibrations (~3422 cm⁻¹) .

Advanced: How can computational modeling predict the compound’s binding affinity for neurological targets?

Methodological Answer:

  • Docking Studies: Use the InChIKey (e.g., SSBUASNWQKTROU for analogs in ) to model interactions with serotonin receptors .
  • MD Simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories.
  • QSAR Models: Corolate substituent effects (e.g., fluorine at C8) with activity using Hammett σ constants.

Advanced: How can low solubility in aqueous buffers be addressed for in vitro assays?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO:water (≤0.1% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug Design: Introduce phosphate esters at the methanone group for enhanced hydrophilicity.
  • Nanoparticle Encapsulation: Use PLGA nanoparticles (size: 150–200 nm) to improve bioavailability.

Basic: What purification techniques are effective for isolating this compound?

Methodological Answer:

  • Recrystallization: Employ DMF/ethanol (1:1) to remove polymeric by-products .
  • Prep-HPLC: Use a C18 column with isocratic elution (ACN:H₂O, 70:30) for >95% purity.
  • Flash Chromatography: Optimize silica gel gradients (hexane:EtOAc 4:1 → 1:1) for polar intermediates.

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

  • Substituent Variation: Replace 2-chloropyridine with bromo/cyano groups to assess halogen bonding effects .
  • Biological Assays: Test analogs against kinase panels (e.g., CDK5, GSK-3β) using IC₅₀ profiling.
  • Statistical Analysis: Apply PCA to correlate steric/electronic descriptors with activity trends.

Advanced: How to address instability of intermediates during synthesis?

Methodological Answer:

  • Protecting Groups: Use Boc for NH in pyridoindole systems to prevent oxidation .
  • Inert Atmosphere: Conduct reactions under N₂/Ar to stabilize radical intermediates.
  • Real-Time Monitoring: Employ LC-MS to detect degradation products early.

Basic: What storage conditions ensure compound stability?

Methodological Answer:

  • Temperature: Store at –20°C in amber vials to prevent photodegradation.
  • Desiccants: Include silica gel to mitigate hydrolysis of the methanone group.
  • Lyophilization: Convert to stable HCl salts for long-term storage .

Advanced: How can synthetic by-products inform reaction mechanism elucidation?

Methodological Answer:

  • HRMS/TOF: Identify by-products (e.g., ’s cyclohepta[1,2-b]pyridine) to trace cyclization pathways .
  • Kinetic Studies: Compare activation energies of competing pathways using Eyring plots.
  • Isotopic Labeling: Use ¹³C-labeled starting materials to track carbon migration.

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